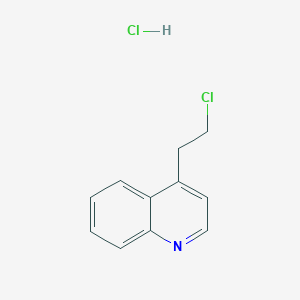

4-(2-Chloroethyl)quinoline hydrochloride

Description

The Significance of the Quinoline (B57606) Core in Organic Synthesis

The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds. nih.govnih.gov Its unique structure, featuring a nitrogen-containing heterocycle fused to an aromatic ring, provides a versatile template for designing new molecules. nih.govnumberanalytics.com The quinoline core is a fundamental building block in the synthesis of a wide range of pharmaceuticals, including antimalarial, anticancer, antibacterial, and anti-inflammatory agents. acs.orgnih.govnih.gov

The synthetic utility of quinoline arises from its rich and varied reactivity. numberanalytics.com The ring system can participate in numerous chemical transformations, including electrophilic and nucleophilic substitutions, allowing for the introduction of functional groups at various positions. nih.govnumberanalytics.com This adaptability enables chemists to construct complex molecular architectures and to systematically modify structures to optimize their desired properties. rsc.org Classic synthetic methods like the Skraup, Doebner-von Miller, and Friedländer syntheses have long been employed to construct the quinoline ring system itself, providing access to a diverse array of derivatives. numberanalytics.comijpsjournal.com

Importance of Specific Substitution Patterns on Quinoline Reactivity

The chemical behavior of the quinoline ring is profoundly influenced by the nature and position of its substituents. numberanalytics.com The nitrogen atom in the pyridine (B92270) ring withdraws electron density, making the heterocyclic portion of the molecule electron-deficient compared to the benzene (B151609) portion. numberanalytics.comyoutube.com This electronic characteristic dictates the regioselectivity of substitution reactions.

Electrophilic Substitution : These reactions, where an electron-poor species attacks the ring, preferentially occur on the electron-rich benzene ring, typically at the C5 and C8 positions. numberanalytics.comresearchgate.net

Nucleophilic Substitution : Conversely, reactions involving electron-rich nucleophiles favor the electron-deficient pyridine ring, with substitution occurring primarily at the C2 and C4 positions. youtube.comresearchgate.net

The presence of activating (electron-donating) or deactivating (electron-withdrawing) groups can further modify this inherent reactivity. nih.govnumberanalytics.com For instance, an electron-donating group on the benzene ring can enhance its reactivity towards electrophiles, while an electron-withdrawing group on the pyridine ring can increase its susceptibility to nucleophilic attack. numberanalytics.com By strategically placing different functional groups, chemists can fine-tune the electronic properties of the quinoline scaffold, directing subsequent reactions to specific sites and enabling the synthesis of targeted molecules with precise functionalities. rsc.orgresearchgate.net

Positioning of 4-(2-Chloroethyl)quinoline (B11906259) hydrochloride within Contemporary Synthetic Challenges

In the landscape of modern organic chemistry, the development of efficient and versatile synthetic intermediates is a significant challenge. These intermediates are crucial for the construction of molecular libraries and for streamlining the synthesis of complex target molecules. 4-(2-Chloroethyl)quinoline hydrochloride is positioned as such a valuable synthetic intermediate.

The key feature of this compound is the 2-chloroethyl group attached to the 4-position of the quinoline ring. The 4-position is activated for nucleophilic substitution, and the chlorine atom on the ethyl side chain is a good leaving group. youtube.comresearchgate.net This dual reactivity makes the compound a highly useful building block for further molecular elaboration. The chloroethyl moiety can readily react with a wide variety of nucleophiles (such as amines, thiols, or alcohols) to introduce diverse side chains and functional groups. This allows for the systematic modification of the quinoline structure, which is a core tenet of modern drug discovery and materials science research.

The hydrochloride salt form enhances the compound's stability and solubility in certain solvents, facilitating its handling and use in subsequent reactions. The challenge in contemporary synthesis often lies in creating molecular diversity from common precursors. This compound directly addresses this challenge by providing a versatile platform from which a multitude of novel quinoline derivatives can be accessed, enabling researchers to explore structure-activity relationships and develop new functional molecules. rsc.orgbrieflands.com

Chemical Compound Data

Below are the properties of the primary chemical compound discussed in this article.

| Property | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 218276-27-8 |

| Molecular Formula | C₁₁H₁₁Cl₂N |

| Molecular Weight | 228.12 g/mol |

| Synonyms | 4-(2-chloroethyl)quinolin-1-ium chloride |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H11Cl2N |

|---|---|

Molecular Weight |

228.11 g/mol |

IUPAC Name |

4-(2-chloroethyl)quinoline;hydrochloride |

InChI |

InChI=1S/C11H10ClN.ClH/c12-7-5-9-6-8-13-11-4-2-1-3-10(9)11;/h1-4,6,8H,5,7H2;1H |

InChI Key |

MFSPTTDPMSWBLB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)CCCl.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 2 Chloroethyl Quinoline Hydrochloride

Established Reaction Pathways for the Quinoline (B57606) Nucleus

The foundational step in the synthesis of 4-(2-chloroethyl)quinoline (B11906259) hydrochloride is the construction of the quinoline ring system itself. Several classical named reactions are employed for this purpose, primarily involving the condensation of anilines with various carbonyl compounds.

Strategic Introduction of the 2-Chloroethyl Side Chain at C-4

A common and effective strategy for introducing the 2-chloroethyl side chain at the C-4 position of the quinoline ring involves a two-step sequence. This approach begins with the synthesis of a 4-(2-hydroxyethyl)quinoline intermediate, which is then converted to the desired chloro-derivative.

One method to obtain the hydroxyethyl (B10761427) intermediate is through a Grignard reaction. This involves reacting quinoline-4-carboxaldehyde with a suitable Grignard reagent, such as ethylmagnesium bromide, followed by an aqueous workup to yield 2-(quinolin-4-yl)ethan-1-ol.

Following the formation of the alcohol, the hydroxyl group is converted to a chlorine atom. A standard method for this transformation is the use of thionyl chloride (SOCl₂). commonorganicchemistry.comlibretexts.org The reaction of 4-(2-hydroxyethyl)quinoline with thionyl chloride, often in an inert solvent, effectively replaces the hydroxyl group with a chlorine atom, yielding 4-(2-chloroethyl)quinoline. commonorganicchemistry.comlibretexts.org

An alternative to direct alkylation is the modification of a pre-existing functional group at the C-4 position. For example, quinoline-4-acetonitrile can serve as a precursor. The nitrile group can be reduced to a primary amine, 2-(quinolin-4-yl)ethanamine. This amine can then be converted to the corresponding chloro-derivative through diazotization followed by a Sandmeyer-type reaction.

Formation of the Hydrochloride Salt

The final step in the synthesis is the formation of the hydrochloride salt. Quinoline is a basic heterocyclic compound due to the lone pair of electrons on the nitrogen atom. pharmaguideline.com This basicity allows it to readily react with strong acids, such as hydrochloric acid (HCl), to form a stable, crystalline salt. The formation of the hydrochloride salt enhances the compound's stability and water solubility, which is often desirable for handling and subsequent applications. The reaction is typically carried out by treating a solution of 4-(2-chloroethyl)quinoline with a solution of hydrogen chloride in an appropriate solvent, such as diethyl ether or ethanol.

Precursor Synthesis and Derivatization for 4-(2-Chloroethyl)quinoline Construction

The successful synthesis of 4-(2-chloroethyl)quinoline hydrochloride relies heavily on the availability and proper functionalization of key precursors.

Synthesis of Relevant Aromatic and Heterocyclic Precursors

The synthesis of the quinoline nucleus itself begins with aromatic amines, most commonly aniline (B41778) or its derivatives. The choice of substituents on the aniline ring will determine the substitution pattern on the benzene (B151609) portion of the resulting quinoline. These anilines are typically reacted with β-dicarbonyl compounds or their equivalents.

For instance, the Combes quinoline synthesis utilizes the reaction of an aniline with a β-diketone in the presence of an acid catalyst. wikipedia.org The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes acid-catalyzed cyclization and dehydration to form the quinoline ring. wikipedia.org

Another widely used method is the Gould-Jacobs reaction , which involves the condensation of an aniline with diethyl ethoxymethylenemalonate. wikipedia.org This is followed by thermal cyclization to form a 4-hydroxyquinoline (B1666331) derivative, which can then be further modified. wikipedia.org

The Doebner-von Miller reaction is another variation that uses α,β-unsaturated carbonyl compounds reacting with anilines in the presence of a strong acid and an oxidizing agent. pharmaguideline.com

| Reaction Name | Aniline Derivative | Carbonyl Compound | Key Features |

| Combes Synthesis | Aniline | β-Diketone | Acid-catalyzed cyclization of a Schiff base intermediate. wikipedia.org |

| Gould-Jacobs Reaction | Aniline | Diethyl ethoxymethylenemalonate | Forms a 4-hydroxyquinoline intermediate. wikipedia.org |

| Doebner-von Miller Reaction | Aniline | α,β-Unsaturated carbonyl | Requires a strong acid and an oxidizing agent. pharmaguideline.com |

Modification of Existing Quinoline Scaffolds

In some synthetic strategies, it is more efficient to start with a pre-formed, substituted quinoline and modify its side chains. For example, a 4-methylquinoline (B147181) can be a starting point. The methyl group can be oxidized to an aldehyde, quinoline-4-carboxaldehyde, using a suitable oxidizing agent. researchgate.net This aldehyde can then undergo the reactions described in section 2.1.1, such as a Grignard reaction, to introduce the desired two-carbon side chain.

Modern Approaches in the Synthesis of this compound

While classical methods are well-established, modern synthetic chemistry offers new tools for the construction and functionalization of quinoline derivatives, including those that could be adapted for the synthesis of this compound.

Recent advancements in organic synthesis have focused on the direct C-H functionalization of heterocyclic compounds. researchgate.net These methods avoid the need for pre-functionalized starting materials, thus offering a more atom-economical and efficient route. Catalytic systems based on transition metals like rhodium, iridium, and palladium have been developed for the regioselective alkylation of quinolines. nih.govnih.govmdpi.com While direct C-4 alkylation of quinoline with a 2-chloroethyl group using these methods is not yet widely reported for this specific compound, the general principles of C-H activation represent a promising avenue for future synthetic strategies. These catalytic reactions often proceed under milder conditions and can tolerate a wider range of functional groups compared to classical methods. mdpi.com

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for the rapid and efficient construction of heterocyclic compounds, including quinoline derivatives. researchgate.net This methodology often leads to significant reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. lew.roresearchgate.net The application of microwave irradiation can be particularly advantageous in the multi-step synthesis of complex molecules like this compound.

While a direct microwave-assisted synthesis of this compound is not extensively documented, the principles of this technology can be applied to key steps in its synthesis. A plausible microwave-assisted approach would involve the synthesis of a quinoline precursor, which is subsequently converted to the target molecule. For instance, the Doebner-von Miller reaction, a classic method for quinoline synthesis, can be significantly accelerated under microwave irradiation. This reaction typically involves the condensation of an aniline with an α,β-unsaturated carbonyl compound.

A variety of quinoline derivatives have been successfully synthesized using microwave technology, highlighting its versatility. For example, the synthesis of 2,4-disubstituted quinazolines has been achieved with microwave activation at 150°C in 4-20 minutes. nih.gov Another study demonstrated the efficient, solvent-free, microwave-assisted synthesis of quinolines and dihydroquinolines on a silica (B1680970) gel support impregnated with indium(III) chloride. researchgate.net Furthermore, a patent describes a microwave-assisted method for synthesizing 2-(1H)-quinolinone compounds from quinoline raw materials in the presence of a reaction promoter, with reaction times as short as 5-50 minutes. google.com These examples underscore the potential of microwave-assisted protocols to streamline the synthesis of quinoline-based compounds.

To illustrate the efficiency of microwave-assisted synthesis in the context of quinoline chemistry, the following table presents a comparison of reaction times and yields for the synthesis of various quinoline derivatives under microwave irradiation versus conventional heating.

| Product | Reactants | Catalyst/Conditions | Method | Reaction Time | Yield (%) | Reference |

| 7-Amino-8-methylquinoline | 2,6-Diaminotoluene, Glycerol, H₂SO₄, As₂O₅ | - | Microwave | 15 min | 30% | researchgate.net |

| 7-Amino-8-methylquinoline | 2,6-Diaminotoluene, Glycerol, H₂SO₄, As₂O₅ | - | Conventional | 4 h | 32% | researchgate.net |

| 2-Acetoxyquinoline derivatives | Quinoline N-Oxides, Acetic anhydride | - | Microwave | 15-35 min | 60-100% | lew.ro |

| 2-Acetoxyquinoline derivatives | Quinoline N-Oxides, Acetic anhydride | - | Conventional | 4 h | 40-80% | lew.ro |

| 2,4-disubstituted quinazolines | Acylamides, Ammonium (B1175870) formate | - | Microwave | 4-20 min | Not specified | nih.gov |

Catalytic Methods in Quinoline Ring Formation and Functionalization

Catalysis plays a pivotal role in the synthesis of quinolines, offering pathways to these heterocycles with high efficiency and selectivity. Both the initial formation of the quinoline ring and its subsequent functionalization to introduce the 4-(2-chloroethyl) group can be achieved through various catalytic strategies.

Quinoline Ring Formation:

Several classic named reactions for quinoline synthesis, such as the Friedländer, Skraup, and Doebner-von Miller syntheses, can be significantly improved with the use of catalysts. nih.govacs.org The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is one of the most direct routes to substituted quinolines. researchgate.net This reaction can be catalyzed by a range of acids, bases, and metal complexes. Recent advancements have focused on the development of more environmentally benign and reusable catalysts. For instance, nanocatalysts have gained attention for their high activity and recyclability in quinoline synthesis.

The following table summarizes various catalytic systems employed in the Friedländer synthesis of quinolines.

| Catalyst | Reaction Conditions | Yield (%) | Reference |

| Ionic Liquid (ImBu-SO₃H) | Solvent-free, 50°C | 92% | nih.gov |

| CuFe₂O₄ Nanoparticles | Water, 80°C | Good yields | |

| Fe₃O₄@PS-Arg Magnetic Nanoparticles | One-pot reaction | High yields | nih.gov |

| Copper Triflate | Nitromethane | High yields | mdpi.com |

Functionalization of the Quinoline Ring:

Once the quinoline core is formed, the introduction of the 2-chloroethyl group at the 4-position is the next critical step. Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the introduction of substituents onto a pre-formed aromatic ring without the need for pre-functionalized starting materials. researchgate.net Transition-metal catalysis is at the forefront of these methods. researchgate.net

A key intermediate for the synthesis of 4-(2-Chloroethyl)quinoline is 4-(2-hydroxyethyl)quinoline. An iron-catalyzed method has been reported for the synthesis of 4-substituted hydroxyalkyl quinolines by reacting quinoline with various alkyl carboxylic acids. researchgate.net This reaction proceeds via a radical mechanism initiated by the decarboxylation of the carboxylic acid. The resulting 4-(2-hydroxyethyl)quinoline can then be converted to 4-(2-chloroethyl)quinoline through standard chlorination procedures, for example, by using thionyl chloride.

The following table details the iron-catalyzed synthesis of 4-(2-hydroxyethyl)quinoline.

| Reactants | Catalyst | Oxidant | Solvent | Reaction Time | Yield (%) | Reference |

| Quinoline, 3-Hydroxypropanoic acid | Fe(phen)Cl₃·H₂O | KIO₃ | H₂SO₄ | 96 h | up to 81% |

Chemical Reactivity and Transformation of 4 2 Chloroethyl Quinoline Hydrochloride

Reactivity of the Chloroethyl Moiety

The 2-chloroethyl group attached to the 4-position of the quinoline (B57606) ring is a key functional handle for molecular elaboration. As a primary alkyl halide, its carbon atom adjacent to the chlorine is electrophilic and susceptible to reactions with a wide range of nucleophiles.

The chlorine atom on the ethyl side chain is a good leaving group, facilitating nucleophilic substitution reactions, primarily through an S_N_2 mechanism. This pathway allows for the introduction of diverse functional groups, making 4-(2-Chloroethyl)quinoline (B11906259) a valuable intermediate in synthetic chemistry. A variety of nucleophiles can displace the chloride ion to form new carbon-heteroatom or carbon-carbon bonds.

For instance, reaction with amines such as ammonia, primary amines, or secondary amines leads to the corresponding primary, secondary, or tertiary aminoethylquinolines. This type of transformation is fundamental in the synthesis of pharmacologically active compounds, as seen in the preparation of various 4-aminoquinoline (B48711) derivatives from halo-substituted precursors. nih.govnih.gov While those examples involve substitution on the ring, the principle extends to the alkyl halide side chain. The synthesis of 4-(2-aminoethyl)morpholine (B49859) derivatives from related chloroethyl precursors provides a direct analogy for this reactivity. researchgate.net

Other common nucleophiles can also be employed, as detailed in the table below.

| Nucleophile | Reagent Example | Product Class | Resulting Structure |

|---|---|---|---|

| Amine | Ammonia (NH₃), RNH₂, R₂NH | Aminoethylquinoline | 4-(2-Aminoethyl)quinoline |

| Azide (B81097) | Sodium Azide (NaN₃) | Azidoethylquinoline | 4-(2-Azidoethyl)quinoline |

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | Hydroxyethylquinoline | 4-(2-Hydroxyethyl)quinoline |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Alkoxyethylquinoline | 4-(2-Methoxyethyl)quinoline |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether | 4-(2-(Phenylthio)ethyl)quinoline |

| Cyanide | Sodium Cyanide (NaCN) | Propionitrile | 3-(Quinolin-4-yl)propanenitrile |

The chloroethyl group can also act as an electrophile in intramolecular reactions, leading to the formation of new ring systems. This process requires the presence of a suitable nucleophile elsewhere in the molecule that can attack the electrophilic carbon of the chloroethyl chain.

One potential pathway involves the quinoline ring nitrogen. Under basic conditions that neutralize the hydrochloride salt, the lone pair of the nitrogen atom at position 1 can attack the terminal carbon of the chloroethyl side chain. This intramolecular S_N_2 reaction would result in the formation of a tricyclic quaternary ammonium (B1175870) salt, specifically a dihydro-1H-pyrrolo[1,2-a]quinolinium chloride derivative.

Alternatively, if other nucleophilic substituents are present on the quinoline ring, intramolecular cyclization can lead to different fused heterocyclic systems. For example, a hydroxyl or amino group at the C-5 position could attack the chloroethyl group to form a new six-membered ring fused to the quinoline core. The feasibility of such reactions is supported by syntheses of complex quinoline derivatives where intramolecular cyclizations are key steps. For example, the transformation of 4-chloro-3-(2-chloroethyl)-2-methylquinoline-8-ol has been reported, indicating that a chloroethyl group can participate in cyclization reactions. nih.gov These intramolecular strategies are pivotal in constructing complex, polycyclic alkaloid-like structures.

Conjugation and Coupling Reactions

The terminal chlorine atom of the ethyl side chain in 4-(2-Chloroethyl)quinoline hydrochloride is susceptible to displacement and can participate in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon bond formation, allowing for the extension of the side chain and the introduction of diverse molecular fragments.

While the majority of research on quinoline derivatives focuses on the reactivity of halogens directly substituted on the aromatic core, the chloroethyl group can theoretically undergo several types of cross-coupling reactions. These reactions typically involve a palladium catalyst to facilitate the coupling between the alkyl chloride and an organometallic reagent.

One of the most prominent examples of such reactions is the Suzuki-Miyaura coupling , which pairs an organoboron compound with an organic halide. For 4-(2-Chloroethyl)quinoline, this would involve the reaction with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction would result in the formation of a new carbon-carbon bond, replacing the chlorine atom with the organic group from the boronic acid.

Table 1: Hypothetical Suzuki-Miyaura Coupling of 4-(2-Chloroethyl)quinoline with various Boronic Acids

| Boronic Acid Partner | Catalyst System (Example) | Product |

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-(2-Phenylethyl)quinoline |

| Vinylboronic acid | Pd(dppf)Cl₂, K₃PO₄ | 4-(But-3-en-1-yl)quinoline |

| Methylboronic acid | Pd(OAc)₂, SPhos, K₂CO₃ | 4-Propylquinoline |

Another significant cross-coupling reaction is the Heck reaction , which couples an unsaturated halide with an alkene. In the context of 4-(2-Chloroethyl)quinoline, this would enable the introduction of a vinyl group, leading to the formation of longer, unsaturated side chains.

The Sonogashira coupling offers a pathway to introduce acetylenic moieties by reacting the alkyl chloride with a terminal alkyne, co-catalyzed by palladium and copper complexes. This would yield quinolines with an extended alkynyl side chain.

The chloroethyl group is also a prime site for the formation of bonds between carbon and various heteroatoms, such as nitrogen, oxygen, and sulfur. These reactions typically proceed via nucleophilic substitution, where a heteroatom-containing nucleophile displaces the chloride ion. Modern advancements often utilize palladium or copper catalysis to facilitate these transformations under milder conditions, as seen in Buchwald-Hartwig aminations and Ullmann condensations.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming carbon-nitrogen bonds. By reacting 4-(2-Chloroethyl)quinoline with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base, one can synthesize a variety of 4-(2-aminoethyl)quinoline derivatives.

Table 2: Potential Buchwald-Hartwig Amination Reactions of 4-(2-Chloroethyl)quinoline

| Amine | Catalyst System (Example) | Product |

| Aniline (B41778) | Pd₂(dba)₃, BINAP, NaOt-Bu | N-(2-(Quinolin-4-yl)ethyl)aniline |

| Morpholine | Pd(OAc)₂, XPhos, Cs₂CO₃ | 4-(2-Morpholinoethyl)quinoline |

| Benzylamine | PdCl₂(PCy₃)₂, K₃PO₄ | N-Benzyl-2-(quinolin-4-yl)ethan-1-amine |

This table illustrates the expected products from Buchwald-Hartwig amination based on established methodologies. Detailed experimental findings for these specific reactions with 4-(2-Chloroethyl)quinoline are limited.

Similarly, the formation of carbon-oxygen bonds to create ethers can be achieved through reactions with alcohols or phenols. The Ullmann condensation , traditionally a copper-catalyzed reaction, can be employed to couple 4-(2-Chloroethyl)quinoline with phenols to produce aryl ethers.

The synthesis of thioethers, involving the formation of a carbon-sulfur bond, can be accomplished by reacting 4-(2-Chloroethyl)quinoline with thiols. These reactions often proceed readily, as thiolates are excellent nucleophiles.

Table 3: Formation of Carbon-Heteroatom Bonds via Nucleophilic Substitution

| Nucleophile | Reaction Type | Product |

| Phenol | Ullmann Condensation (Cu-catalyzed) | 4-(2-Phenoxyethyl)quinoline |

| Ethanethiol | Nucleophilic Substitution | 4-(2-(Ethylthio)ethyl)quinoline |

| Sodium Azide | Nucleophilic Substitution | 4-(2-Azidoethyl)quinoline |

The reactions presented in this table are based on general principles of nucleophilic substitution and Ullmann-type reactions. Specific research focused on these transformations with 4-(2-Chloroethyl)quinoline is not extensively documented.

Derivatization Strategies and Analogue Synthesis Based on 4 2 Chloroethyl Quinoline Hydrochloride

Preparation of Substituted N-Quinolyl Derivatives

The most direct derivatization strategy for 4-(2-chloroethyl)quinoline (B11906259) hydrochloride involves the nucleophilic substitution of the chlorine atom by various nitrogen-containing nucleophiles. The chloroethyl side chain acts as an effective alkylating agent, readily reacting with primary and secondary amines to form a new carbon-nitrogen bond. This SN2 reaction is a fundamental method for producing a wide array of 4-(2-aminoethyl)quinoline analogues.

This reaction is analogous to the synthesis of other aminoethyl-substituted heterocycles, such as 4-(2-(N,N-dimethylamino)ethyl)morpholine, which is formed from the reaction of N,N-dimethyl chloro ethylamine (B1201723) hydrochloride and morpholine. google.com The synthesis of 4-aminoquinoline (B48711) derivatives often proceeds by heating a 4-chloroquinoline (B167314) with the desired amine. nih.gov In the case of 4-(2-chloroethyl)quinoline, the reaction would proceed as follows:

General Reaction Scheme:

Quinoline-4-CH₂CH₂-Cl + HNR¹R² → Quinoline-4-CH₂CH₂-NR¹R² + HCl

This strategy allows for the introduction of a diverse range of amino groups, significantly altering the physicochemical properties of the parent molecule. Examples of potential derivatives are outlined in the table below.

| Reactant Amine | Chemical Structure of Amine | Product Name | Resulting Side Chain |

|---|---|---|---|

| Dimethylamine | HN(CH₃)₂ | 4-(2-(Dimethylamino)ethyl)quinoline | -CH₂CH₂-N(CH₃)₂ |

| Diethylamine | HN(CH₂CH₃)₂ | 4-(2-(Diethylamino)ethyl)quinoline | -CH₂CH₂-N(CH₂CH₃)₂ |

| Piperidine | C₅H₁₁N | 4-(2-(Piperidin-1-yl)ethyl)quinoline | -CH₂CH₂-N(CH₂)₅ |

| Morpholine | C₄H₉NO | 4-(2-Morpholinoethyl)quinoline | -CH₂CH₂-N(CH₂CH₂)₂O |

| N,N-Dimethylethylenediamine | H₂N-CH₂CH₂-N(CH₃)₂ | N¹-(2-(Quinolin-4-yl)ethyl)-N²-N²-dimethylethane-1,2-diamine | -CH₂CH₂-NH-CH₂CH₂-N(CH₃)₂ |

Synthesis of Novel Polycyclic Aromatic Nitrogen Heterocycles

The synthesis of novel polycyclic aromatic nitrogen heterocycles (PANHs) from 4-(2-chloroethyl)quinoline represents a more advanced derivatization strategy. This approach typically requires a multi-step sequence where the chloroethyl group is first used to append a new aromatic moiety, which is then induced to cyclize onto the quinoline (B57606) core to form an extended, fused aromatic system.

A plausible synthetic route could involve two key stages:

Nucleophilic Substitution: The chloroethyl group is reacted with an appropriate aromatic nucleophile, such as an amino-substituted biphenyl (B1667301) or naphthalene. This step attaches a larger aromatic system to the quinoline core via the ethyl linker.

Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization to form a new fused ring. Several methods for achieving such cyclizations are known in aromatic chemistry, including the Pschorr cyclization, Friedel-Crafts-type reactions, or transition metal-catalyzed C-H activation/annulation reactions. mdpi.com

For example, the synthesis of cyclopenta-fused polycyclic aromatic hydrocarbons has been achieved from 2-aryl-substituted anilines via an in-situ generated diazonium intermediate that undergoes intramolecular aromatic substitution. rsc.org Similarly, azafluoranthene structures have been formed through the cyclodehydrohalogenation of 4-(2-halophenyl)-1H-pyrazolo[3,4-b]quinolines. core.ac.uk These strategies, while not starting from 4-(2-chloroethyl)quinoline, demonstrate the feasibility of using intramolecular cyclization of appended aromatic rings to build complex PANHs. Adapting these principles could allow for the transformation of 4-(2-chloroethyl)quinoline into novel, linearly or angularly fused polycyclic systems.

Development of Structural Analogues by Modifying the Side Chain

Beyond reactions with amines, the chloroethyl side chain of 4-(2-chloroethyl)quinoline is susceptible to nucleophilic attack by a wide variety of other nucleophiles, enabling the synthesis of a broad spectrum of structural analogues. This versatility allows for fine-tuning of the molecule's properties by introducing different functional groups at the terminus of the ethyl side chain. The general principle involves the displacement of the chloride ion, a good leaving group, by nucleophiles containing oxygen, sulfur, carbon, or other heteroatoms. mdpi.comresearchgate.net

These nucleophilic substitution reactions significantly expand the library of accessible derivatives. researchgate.netarkat-usa.org Key examples of these transformations are summarized in the table below.

| Nucleophile | Example Reactant | Resulting Functional Group | Product Class |

|---|---|---|---|

| Thiolate | Sodium thiophenoxide (C₆H₅SNa) | Thioether (-S-R) | 4-(2-(Phenylthio)ethyl)quinoline |

| Azide (B81097) Ion | Sodium azide (NaN₃) | Azide (-N₃) | 4-(2-Azidoethyl)quinoline |

| Cyanide Ion | Sodium cyanide (NaCN) | Nitrile (-C≡N) | 3-(Quinolin-4-yl)propanenitrile |

| Alkoxide | Sodium ethoxide (NaOCH₂CH₃) | Ether (-O-R) | 4-(2-Ethoxyethyl)quinoline |

| Carbanion | Sodium salt of malononitrile (B47326) (NaCH(CN)₂) | Substituted Alkane (-CH(CN)₂) | 2-(2-(Quinolin-4-yl)ethyl)malononitrile |

| Hydroxide (B78521) Ion | Sodium hydroxide (NaOH) | Alcohol (-OH) | 2-(Quinolin-4-yl)ethanol |

The resulting products, such as the azide or nitrile derivatives, can serve as valuable intermediates for further chemical transformations. For example, the azide group can be reduced to a primary amine or used in cycloaddition reactions, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, thereby extending the carbon chain. researchgate.net

Spectroscopic and Structural Elucidation in Academic Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of 4-(2-Chloroethyl)quinoline (B11906259) hydrochloride by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct protons, their connectivity, and their electronic environment. For the quinoline (B57606) moiety, aromatic protons typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effects of the aromatic ring current. The protonation of the quinoline nitrogen to form the hydrochloride salt further deshields adjacent protons. The protons of the chloroethyl side chain (—CH₂—CH₂—Cl) would exhibit characteristic triplet signals in the more upfield region, with the methylene (B1212753) group attached to the quinoline ring appearing at a lower field than the one adjacent to the electron-withdrawing chlorine atom.

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the proton data by identifying all unique carbon environments. The quinoline ring system typically displays multiple signals in the aromatic region (δ 120-150 ppm). The two aliphatic carbons of the chloroethyl side chain would be found significantly upfield.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton couplings and confirm the connectivity of the ethyl chain, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate proton signals with their directly attached carbons and more distant carbons, respectively. These correlations are crucial for the definitive assignment of every atom within the molecular structure. nih.govuncw.edu

Table 1: Predicted ¹H NMR Chemical Shift Ranges for 4-(2-Chloroethyl)quinoline hydrochloride This table is generated based on typical chemical shifts for quinoline and alkyl halide moieties.

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Quinoline Aromatic Protons | 7.5 - 9.0 | Multiplets, Doublets |

| —CH₂— (adjacent to quinoline) | 3.2 - 3.8 | Triplet |

| —CH₂—Cl (adjacent to chlorine) | 3.8 - 4.2 | Triplet |

Mass Spectrometry Techniques in Product Characterization

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and substructural features.

In a typical electron ionization (EI) mass spectrum, the compound would be expected to show a molecular ion peak [M]⁺ corresponding to the mass of the free base, C₁₁H₁₀ClN. The high-resolution mass spectrum would provide the exact mass of this ion, allowing for the unambiguous determination of its elemental formula.

The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for quinoline derivatives involve the loss of small molecules or radicals. mcmaster.ca For 4-(2-Chloroethyl)quinoline, characteristic fragmentation would likely involve the cleavage of the C-C bond in the side chain or the loss of the entire chloroethyl group. The detection of fragment ions corresponding to the quinoline core and the chloroethyl cation would serve as strong evidence for the proposed structure.

Table 2: Expected Key Ions in the Mass Spectrum of 4-(2-Chloroethyl)quinoline (Free Base) This table outlines predicted mass-to-charge ratios for the molecular ion and major fragments.

| Ion | Formula | Predicted m/z | Description |

| [M]⁺ | [C₁₁H₁₀ClN]⁺ | 191.05 | Molecular Ion |

| [M-Cl]⁺ | [C₁₁H₁₀N]⁺ | 156.08 | Loss of Chlorine radical |

| [M-C₂H₄Cl]⁺ | [C₉H₆N]⁺ | 128.05 | Loss of Chloroethyl radical |

| [C₉H₇N]⁺ | [C₉H₇N]⁺ | 129.06 | Quinoline Cation |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key characteristic absorptions would include:

Aromatic C-H Stretching: Sharp peaks typically observed above 3000 cm⁻¹.

N-H Stretching: As a hydrochloride salt, a broad absorption band is expected in the 2400-2800 cm⁻¹ region, corresponding to the stretching of the N⁺-H bond in the protonated quinoline ring.

Aromatic C=C and C=N Stretching: A series of sharp absorptions in the 1400-1650 cm⁻¹ region are characteristic of the quinoline ring system.

Aliphatic C-H Stretching: Bands in the 2850-2960 cm⁻¹ range corresponding to the symmetric and asymmetric stretching of the methylene groups in the ethyl side chain.

C-Cl Stretching: A distinct absorption in the fingerprint region, typically between 600 and 800 cm⁻¹, confirms the presence of the chloroalkane functional group.

Table 3: Characteristic IR Absorption Bands for this compound This table presents expected vibrational frequencies based on known data for similar structures.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| Quaternized N⁺-H | Stretching | 2400 - 2800 (broad) |

| Aromatic C=C / C=N | Ring Stretching | 1400 - 1650 |

| C-Cl | Stretching | 600 - 800 |

X-ray Crystallography for Solid-State Structure Determination

While specific crystal data for this compound is not widely published, analysis of closely related structures, such as 4-[(2-Chloroethyl)amino]quinolinium chloride monohydrate, provides valuable insight. nih.gov In such a structure, the quinolinium core is observed to be essentially planar. nih.gov The analysis would reveal the precise torsion angles of the chloroethyl side chain relative to the plane of the quinoline ring. Furthermore, crystallographic data elucidates the intermolecular interactions, such as hydrogen bonding between the quinolinium N⁺-H group, the chloride counter-ion, and any co-crystallized solvent molecules, which dictate the crystal packing. nih.gov

Table 4: Representative Crystal Data for a Related Quinoline Derivative (4-[(2-Chloroethyl)amino]quinolinium chloride monohydrate) Data sourced from a published crystallographic study of a structurally similar compound. nih.gov

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 18.7513 |

| b (Å) | 14.1030 |

| c (Å) | 4.606 |

| V (ų) | 1218.1 |

| Z | 4 |

Elemental Analysis for Compound Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. For this compound (C₁₁H₁₁Cl₂N), the experimentally determined percentages are compared against the theoretically calculated values. A close correlation between the experimental and theoretical data provides strong evidence for the compound's empirical formula and serves as a critical verification of its purity.

Table 5: Elemental Composition of this compound (C₁₁H₁₁Cl₂N) Comparison of theoretical percentages with representative experimental values.

| Element | Theoretical % | Typical Experimental % |

| Carbon (C) | 57.92% | 57.90 ± 0.4% |

| Hydrogen (H) | 4.86% | 4.85 ± 0.4% |

| Nitrogen (N) | 6.14% | 6.12 ± 0.4% |

| Chlorine (Cl) | 31.08% | 31.10 ± 0.4% |

Theoretical and Computational Chemistry Studies of 4 2 Chloroethyl Quinoline Hydrochloride

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution.

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry, widely used to study quinoline (B57606) derivatives. ankara.edu.trnih.gov DFT, particularly with hybrid functionals like B3LYP, is frequently employed to optimize molecular geometry, predict vibrational frequencies, and calculate electronic properties. tandfonline.comijpras.com These calculations are typically performed with basis sets such as 6-31G* or 6-311++G(d,p) to ensure accurate results. tandfonline.comijpras.com

For 4-(2-Chloroethyl)quinoline (B11906259) hydrochloride, DFT calculations would begin with the optimization of its three-dimensional structure to find the most stable arrangement of its atoms (the minimum energy conformation). This process also yields crucial data on bond lengths, bond angles, and dihedral angles. researchgate.net Advanced ab initio methods, while more computationally expensive, can be used for higher accuracy in energy calculations and for benchmarking DFT results. The insights from these calculations are crucial for understanding the molecule's stability and its electronic behavior. researchgate.net

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and its electronic transitions. tandfonline.com The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.govrsc.org

Table 1: Representative Frontier Orbital Energy Gaps for Quinoline Derivatives Note: These values are for various substituted quinoline derivatives and serve as illustrative examples. The exact values for 4-(2-Chloroethyl)quinoline hydrochloride would require specific calculation.

| Derivative Type | HOMO-LUMO Gap (ΔE) in eV | Predicted Reactivity |

|---|---|---|

| Hydroxy-Naphthoquinone Hybrids | 2.491 - 2.743 | High |

| Amino-Formyl Derivatives | ~2.72 | High |

Molecular Dynamics and Conformational Studies

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities that vibrate and change shape. Molecular Dynamics (MD) simulations are computational methods used to study these movements over time. arabjchem.orgnih.gov

For a molecule like this compound, which has a flexible chloroethyl side chain, MD simulations can provide a detailed picture of its conformational landscape. By simulating the motion of atoms over a period, researchers can identify the most stable conformations, the energy barriers between them, and how the molecule behaves in different environments, such as in a solvent. nih.gov This information is vital for understanding how the molecule's shape influences its ability to interact with other molecules, which is particularly important in biological and materials science contexts. arabjchem.org

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for investigating the step-by-step pathways of chemical reactions. rsc.org By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states—the high-energy structures that represent the bottleneck of a reaction. nih.gov

For reactions involving this compound, such as nucleophilic substitution at the chloroethyl group or modifications to the quinoline ring, DFT calculations can be used to model the entire reaction coordinate. mdpi.comrsc.org A key aspect of this analysis is the identification of the transition state structure, which is characterized by having exactly one imaginary vibrational frequency. nih.gov The energy of this transition state determines the activation energy of the reaction. For example, a computational study on the oxidation of quinoline successfully identified the transition state structure for the hydroxylation at the C2 position, confirming it with a single imaginary frequency and providing insight into a concerted reaction mechanism. nih.gov Such studies allow for a detailed understanding of how bonds are formed and broken, which is fundamental to controlling chemical reactions.

Prediction of Reactivity Trends and Selectivity Profiles

Beyond describing existing properties, computational methods can predict how a molecule will behave in a chemical reaction. Various "reactivity descriptors" derived from quantum chemical calculations can forecast a molecule's reactivity and the selectivity of its reactions. scirp.org

Molecular Electrostatic Potential (MEP) maps are often used to visualize the charge distribution on a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. tandfonline.com For quinoline derivatives, the MEP can predict sites susceptible to attack. Furthermore, conceptual DFT provides a range of descriptors that quantify reactivity. rsc.org Fukui functions, for example, can identify the specific atoms within a molecule that are most likely to participate in electrophilic, nucleophilic, or radical reactions. arabjchem.orgscirp.org By calculating these indices, one can predict whether a reaction will occur preferentially at the quinoline nitrogen, a specific carbon on the rings, or the chloroethyl side chain.

Table 2: Key Conceptual DFT Reactivity Descriptors Note: These descriptors are calculated from HOMO and LUMO energies to predict the chemical behavior of molecules.

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Electronegativity (χ) | χ = (I + A) / 2 | Power to attract electrons. |

These computational predictions of reactivity and selectivity are invaluable for designing new synthetic routes and for understanding the chemical behavior of complex molecules like this compound. rsc.orgmdpi.com

Synthetic Utility and Research Applications in Chemical Synthesis

Role as a Key Building Block for Complex Organic Molecules

The utility of 4-(2-Chloroethyl)quinoline (B11906259) hydrochloride as a foundational component in the synthesis of more complex molecules stems from the reactivity of its chloroethyl group. This alkyl chloride side chain serves as an electrophilic handle, enabling the molecule to participate in a variety of bond-forming reactions. Specifically, it is susceptible to nucleophilic substitution, allowing for the introduction of diverse functional groups and the extension of the molecular framework.

Quinoline (B57606) derivatives are recognized as crucial building blocks in the creation of physiologically active compounds. researchgate.net The chloro group at the 4-position of the quinoline ring is also known to be reactive, particularly towards nucleophilic aromatic substitution, providing another site for molecular elaboration. mdpi.comnih.gov The presence of the chloroethyl group at this position offers a distinct advantage, allowing for reactions analogous to those of other alkyl halides. This dual reactivity makes it a versatile precursor for a wide range of more complex structures. For instance, the chloroethyl moiety can react with amines, alcohols, thiols, and other nucleophiles to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. These reactions are fundamental in building the side chains and appended ring systems often found in pharmacologically active agents and natural product analogues. mdpi.com

The quinoline core itself is a privileged structure in medicinal chemistry, and the ability to readily modify the C4-substituent is critical for developing structure-activity relationships (SAR) in drug discovery programs. researchgate.netacs.org By using 4-(2-Chloroethyl)quinoline as a starting point, chemists can systematically introduce a variety of side chains to probe how these structural changes affect biological activity.

| Nucleophile | Reaction Type | Resulting Linkage | Potential Application |

|---|---|---|---|

| Primary/Secondary Amines (R₂NH) | Nucleophilic Substitution | C-N (Aminoethylquinoline) | Synthesis of bioactive amines, ligands |

| Alcohols/Phenols (ROH) | Williamson Ether Synthesis | C-O (Ether Linkage) | Creation of flexible side chains |

| Thiols (RSH) | Nucleophilic Substitution | C-S (Thioether Linkage) | Introduction of sulfur-containing moieties |

| Azide (B81097) (N₃⁻) | Nucleophilic Substitution | C-N₃ (Azidoethylquinoline) | Precursor for amines (via reduction) or triazoles (via cycloaddition) |

Intermediacy in the Synthesis of Advanced Chemical Probes

Chemical probes are small molecules designed to study biological systems by selectively interacting with a specific target, such as a protein. nih.gov The quinoline scaffold is an attractive core for such probes due to its inherent fluorescence properties and its rigid structure, which can facilitate specific binding interactions. nih.govcrimsonpublishers.comcrimsonpublishers.com 4-(2-Chloroethyl)quinoline hydrochloride serves as an ideal intermediate for constructing these advanced tools because the chloroethyl side chain provides a convenient point of attachment for other essential components of a probe.

The development of fluorescent probes, in particular, benefits from intermediates like this. The quinoline ring system can act as a fluorophore, and its photophysical properties can be fine-tuned by altering its substituents. nih.govresearchgate.net The chloroethyl group allows for the covalent attachment of targeting moieties (to direct the probe to a specific cellular location or protein), reporter groups, or environmentally sensitive dyes. crimsonpublishers.com For example, a molecule with known affinity for a particular biological target could be appended to the quinoline scaffold via substitution of the chloride, creating a targeted fluorescent probe for use in bio-imaging applications like confocal microscopy. arabjchem.org

Researchers have designed highly tunable quinoline-based fluorescent scaffolds that can be engineered for various applications, including the sensing of intracellular pH or the detection of specific metal ions. nih.govcrimsonpublishers.comnih.gov The facile synthesis of diverse probes is often enabled by having a reactive handle on the quinoline core, a role perfectly filled by the chloroethyl group. This allows for the systematic modification of the probe to optimize its sensitivity, selectivity, and photophysical properties. nih.gov

| Probe Component to be Attached | Function | Attachment Chemistry |

|---|---|---|

| Targeting Ligand | Directs the probe to a specific biomolecule (e.g., receptor, enzyme). | Nucleophilic substitution of the chloride by a functional group on the ligand (e.g., amine, hydroxyl). |

| Fluorophore/Quencher | Enables detection (e.g., FRET probes). | Covalent linkage via the chloroethyl side chain. |

| Photoaffinity Label | Allows for covalent cross-linking to the target upon photoactivation. | The chloroethyl group can be part of a larger photolabile moiety or a linker to one. |

| Biotin (B1667282)/Affinity Tag | Facilitates purification and identification of the target (pull-down assays). | Attachment of biotin or other tags through the reactive side chain. |

Contribution to the Development of New Synthetic Methodologies

The development of novel synthetic methods is a cornerstone of organic chemistry, enabling more efficient and versatile ways to construct molecules. Halogenated heterocycles are frequently used as benchmark substrates to test the scope and limitations of new catalytic systems and reaction conditions. researchgate.net this compound, possessing both an alkyl chloride and a potentially reactive aryl chloride-like position (C4), can serve as a valuable substrate in this context.

Halogenated quinolines are common substrates in palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-heteroatom bond formation. researchgate.net Methodologies such as the Suzuki, Sonogashira, and Heck reactions often rely on halo-aromatic compounds as electrophilic partners. researchgate.netnih.gov While the chloro group at the 4-position of quinoline can participate in such reactions, the development of new catalytic systems that can selectively activate this bond over others, or activate the C-Cl bond of the ethyl chain, is an active area of research. nih.gov

Furthermore, the quinoline nitrogen atom can act as a ligand, coordinating to a metal catalyst and potentially influencing the reactivity at other positions on the ring through a directing-group effect. nih.gov This property has been harnessed in the development of one-pot cross-coupling and C-H functionalization reactions. nih.gov Substrates like this compound are useful for exploring the regioselectivity and efficiency of these emerging synthetic strategies. The ongoing effort to create more sustainable and atom-economical synthetic routes, such as acceptorless dehydrogenative coupling (ADC) reactions catalyzed by transition metals, also benefits from a deep understanding of the reactivity of foundational scaffolds like quinoline. rsc.org

Application in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a strategy used to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. nih.gov These libraries are then screened for biological activity in high-throughput assays to identify lead compounds in the drug discovery process. The success of this approach relies on the use of robust and high-yielding chemical reactions and versatile building blocks that allow for the introduction of molecular diversity.

This compound is well-suited for this application. The reactive chloro group on the side chain provides a key "point of diversity." In a parallel synthesis format, this starting material can be reacted with a large set of diverse nucleophiles (e.g., a collection of different amines or thiols) in separate reaction vessels to generate a library of quinoline derivatives, each with a unique side chain. acs.orgnih.gov This approach has been successfully used to generate libraries of 4-aminoquinolines for antimalarial screening, starting from 4-chloroquinoline (B167314) precursors. acs.org

The quinoline scaffold is also amenable to construction via multicomponent reactions (MCRs), which build complex products from three or more starting materials in a single step. rsc.org MCRs are highly valued in combinatorial chemistry for their efficiency and ability to generate structural diversity. rsc.org While this compound would typically be used in the diversification of a pre-formed quinoline core, its synthesis from simpler precursors could be integrated into a larger MCR-based library design. The ability to easily generate libraries of quinoline derivatives is crucial for exploring their potential as therapeutic agents. acs.orgresearchgate.net

Future Research Directions in 4 2 Chloroethyl Quinoline Hydrochloride Chemistry

Development of Environmentally Benign Synthetic Approaches

The chemical industry's growing emphasis on sustainability has spurred the development of green synthetic methodologies for quinoline (B57606) derivatives. nih.govresearchgate.net Future research will intensify the move away from hazardous reagents and solvents traditionally used in reactions like the Pfitzinger or Combes quinoline syntheses. researchgate.net The focus will be on creating processes that are not only efficient but also have a minimal environmental footprint.

Key research directions include:

Biodegradable and Recyclable Catalysts: A significant shift is expected towards the use of catalysts that are non-toxic and can be easily recovered and reused. For instance, choline (B1196258) hydroxide (B78521) (ChOH), a biodegradable and recyclable catalyst, has been successfully used for the synthesis of 4-aminoquinoline-2-ones, offering high yields and an environmentally friendly alternative to conventional methods. rsc.orgresearchgate.net

Green Solvents: Research will continue to explore alternatives to volatile organic solvents. Ionic liquids, such as 1,3-dimethylimidazolium (B1194174) methyl sulfate, have been shown to be effective reusable catalysts for quinoline synthesis. researchgate.net The use of water or solvent-free conditions, where reactants are heated together without any medium, represents another promising green approach. researchgate.netrsc.org

Metal-Free Reactions: Developing synthetic routes that avoid heavy or toxic metal catalysts is a critical goal. Iodine-mediated domino reactions for synthesizing 2-benzyl-4-arylquinolines under solvent-free and metal-free conditions exemplify this trend, preventing the generation of metallic waste. rsc.org

| Parameter | Traditional Methods | Emerging Green Methods |

|---|---|---|

| Catalyst | Lewis acids, mineral acids | Biodegradable catalysts (e.g., Choline Hydroxide), Ionic Liquids, Metal-free systems (e.g., Iodine) rsc.orgresearchgate.netrsc.org |

| Solvent | Volatile organic compounds (VOCs) | Water, Deep eutectic solvents, Solvent-free conditions researchgate.net |

| Energy Source | Conventional heating | Microwave irradiation, Ultrasound researchgate.net |

| Byproducts | Often toxic and difficult to dispose of | Minimal and often recyclable byproducts |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

Beyond improving existing synthetic methods, a major frontier in the chemistry of 4-(2-Chloroethyl)quinoline (B11906259) hydrochloride involves uncovering new ways the molecule can react. This exploration can lead to the creation of entirely new molecular architectures with unique properties.

Future research will likely focus on:

C-H Functionalization: Direct functionalization of carbon-hydrogen bonds is a powerful tool for molecular editing. Recent computational studies on quinoline N-oxides have shown that different palladium(II) catalysts can selectively activate different C-H bonds (e.g., at the C2 or C8 position). nih.gov Applying these principles to 4-(2-Chloroethyl)quinoline hydrochloride could enable the precise addition of new functional groups, bypassing the need for pre-functionalized starting materials.

Novel Cyclization Strategies: Researchers are developing innovative cascade reactions to build complex molecular frameworks from simple precursors. For example, silver-promoted oxidative cascade reactions and molecular sieve-mediated [2 + 2 + 1] cyclizations have been used to create novel polycyclic quinoline structures. mdpi.com

Photocatalysis: Visible-light-induced reactions offer a green and efficient way to drive chemical transformations. The use of photocatalysts like 9,10-phenanthrenequinone for the synthesis of polysubstituted quinolines highlights the potential for using light to unlock new reactivity patterns for the this compound scaffold. mdpi.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow processes is revolutionizing chemical manufacturing. researchgate.net Flow chemistry offers superior control over reaction parameters, enhanced safety, and easier scalability, making it an ideal platform for the synthesis of important chemical intermediates. researchgate.net

Key advancements are anticipated in:

Multi-Step Telescoped Synthesis: Flow chemistry allows for the "telescoping" of multiple reaction steps into a single, continuous process without isolating intermediates. nih.gov This approach has been used to synthesize complex drug molecules and could be adapted for this compound to improve efficiency and reduce waste. nih.gov

Automated Optimization: Integrating flow reactors with automated systems and machine learning algorithms can rapidly screen and optimize reaction conditions (e.g., temperature, pressure, catalyst loading), accelerating the development of robust synthetic routes. researchgate.net

On-Demand Production: Flow systems are compact and can be easily reconfigured, enabling the on-demand synthesis of compounds like this compound. This reduces the need for storing large quantities of potentially reactive chemicals and allows for flexible production schedules. nih.gov

| Feature | Batch Synthesis | Flow Chemistry |

|---|---|---|

| Heat & Mass Transfer | Limited by vessel size | Highly efficient due to high surface-area-to-volume ratio researchgate.net |

| Safety | Risks associated with large volumes of reagents and exotherms | Inherently safer due to small reaction volumes and superior temperature control uc.pt |

| Scalability | Complex and often requires re-optimization | Straightforward by running the system for a longer duration ("scaling out") uc.pt |

| Process Control | Difficult to precisely control temperature and mixing | Precise control over residence time, temperature, and stoichiometry researchgate.net |

Advanced Mechanistic Investigations Through Integrated Experimental and Computational Studies

A profound understanding of reaction mechanisms is essential for the rational design of new synthetic methods and the prediction of novel reactivity. The synergy between advanced experimental techniques and high-level computational chemistry provides unprecedented insight into the intricate steps of a chemical transformation.

Future research in this area will involve:

Transition State Modeling: Computational methods, particularly Density Functional Theory (DFT), are crucial for mapping out the entire energy landscape of a reaction. DFT calculations can predict the structures of transition states, identify the rate-determining steps, and explain catalyst selectivity, as demonstrated in studies of quinoline oxidation and C-H activation. nih.govnih.gov

Predictive Algorithm Development: Integrating computational chemistry with machine learning algorithms can help predict optimal reaction parameters and even suggest novel synthetic pathways for quinoline derivatives. mdpi.com

In-Situ Reaction Monitoring: Combining experimental setups, such as flow reactors, with in-line analytical techniques (e.g., mass spectrometry, NMR) allows for real-time monitoring of reaction progress. This data provides a direct window into reaction kinetics and intermediate formation, which can be used to validate and refine computational models. nih.gov This integrated approach will be instrumental in unraveling complex reaction networks and guiding the discovery of new transformations for this compound.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.